molecular formula C6H3BrF3NZn B2498298 4-Trifluoromethyl-2-pyridylzinc bromide CAS No. 1295571-60-6

4-Trifluoromethyl-2-pyridylzinc bromide

Cat. No.: B2498298
CAS No.: 1295571-60-6
M. Wt: 291.38
InChI Key: LYLQWPJPMAIQKF-UHFFFAOYSA-M
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Description

4-Trifluoromethyl-2-pyridylzinc bromide is a valuable organometallic reagent designed for Negishi cross-coupling reactions to incorporate the 4-(trifluoromethyl)pyridin-2-yl group into target molecules . The 2-pyridyl organometallics are notoriously challenging coupling partners in cross-coupling chemistry, a phenomenon known as the "2-pyridyl problem," often exhibiting poor reactivity and instability, particularly in Suzuki-Miyaura reactions . Organozinc reagents such as this one provide a more reliable and efficient alternative for the synthesis of biaryl scaffolds containing this important heterocycle . The 4-trifluoromethyl-pyridine structure is a key motif in the development of modern agrochemicals and pharmaceuticals, as the fluorine atoms and pyridine ring are known to bestow distinct physical-chemical and biological properties . This reagent enables researchers to bypass synthetic challenges and efficiently build advanced molecules for discovery and development programs. Its primary application is in the construction of complex, unsymmetrical biaryl and heterobiaryl systems that serve as core structures in medicinal chemistry, materials science, and ligand design .

Properties

IUPAC Name

bromozinc(1+);4-(trifluoromethyl)-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N.BrH.Zn/c7-6(8,9)5-1-3-10-4-2-5;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUXTXZWOSWQCD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=[C-]C=C1C(F)(F)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Pyridine Derivatives

Halogenation of 4-trifluoromethylpyridine at the 2-position is achieved through directed ortho-lithiation followed by bromination. In this method, a strong base such as lithium diisopropylamide (LDA) deprotonates the pyridine ring at the 2-position, forming a lithiated intermediate that reacts with electrophilic bromine sources (e.g., Br₂ or N-bromosuccinimide). While this approach offers regioselectivity, the electron-withdrawing trifluoromethyl group at the 4-position enhances the acidity of the 2-position proton, enabling efficient lithiation.

Cross-Coupling Strategies

Alternative routes involve palladium-catalyzed cross-coupling reactions to introduce the bromine atom. For instance, Suzuki-Miyaura coupling between 4-trifluoromethylpyridine boronic acid and brominated aryl halides has been explored, though this method is less common due to the commercial availability of 2-bromo-4-(trifluoromethyl)pyridine. Recent advances in C–H activation have also enabled direct bromination using catalysts like Pd(OAc)₂ in the presence of directing groups, though yields remain moderate compared to traditional lithiation.

Preparation of this compound

The conversion of 2-bromo-4-(trifluoromethyl)pyridine to its zinc counterpart involves zinc insertion into the carbon-bromine bond. This process is influenced by solvent choice, zinc activation, and reaction temperature.

Zinc Activation and Solvent Systems

Active zinc, prepared via the Rieke method, is commonly employed due to its high reactivity. Rieke zinc is generated by reducing ZnCl₂ with potassium in tetrahydrofuran (THF), producing a finely divided zinc powder with enhanced surface area. In industrial settings, pre-activated zinc dust (e.g., Zinc Dust AQ-L39) is preferred for its consistency and ease of handling.

The reaction proceeds in anhydrous THF under inert atmosphere conditions. Lithium chloride (LiCl) is often added to stabilize the organozinc intermediate and prevent aggregation, which can hinder reactivity. A typical protocol involves stirring 2-bromo-4-(trifluoromethyl)pyridine with activated zinc (1.1 equiv) and LiCl (1.2 equiv) in THF at reflux (66°C) for 2–6 hours. The resulting this compound is obtained as a 0.5 M solution in THF, suitable for direct use in subsequent coupling reactions.

Mechanistic Insights

The zinc insertion mechanism proceeds via a single-electron transfer (SET) process. The activated zinc donates an electron to the carbon-bromine bond, generating a radical intermediate that subsequently abstracts a second electron from zinc to form the organozinc species. The trifluoromethyl group’s electron-withdrawing nature polarizes the C–Br bond, accelerating the oxidative addition step. Notably, competing side reactions, such as Wurtz-type coupling, are minimized by maintaining low concentrations of the brominated precursor and using excess zinc.

Industrial-Scale Production and Quality Control

Commercial production of this compound, as exemplified by Rieke Metals, adheres to stringent protocols to ensure reagent consistency. Key parameters include:

Parameter Specification
Zinc Purity ≥99.9% (excluding oxide layers)
THF Moisture Content ≤50 ppm (Karl Fischer titration)
Reaction Temperature 66–68°C (reflux)
Final Concentration 0.5 M in THF

Quality control measures involve nuclear magnetic resonance (NMR) spectroscopy to verify the absence of residual brominated precursor and inductively coupled plasma mass spectrometry (ICP-MS) to quantify zinc content.

Applications in Cross-Coupling Reactions

This compound serves as a critical building block in Negishi and Fukuyama couplings. For example, its reaction with aryl iodides in the presence of Pd(PPh₃)₄ yields biaryl products with high efficiency. A representative transformation is shown below:

Reaction Scheme
$$
\text{this compound} + \text{Ar–I} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ar–Py–CF}3 + \text{ZnI}2
$$

This method has been applied to synthesize pharmaceuticals and agrochemicals, leveraging the trifluoromethyl group’s metabolic stability and lipophilicity.

Challenges and Optimization Strategies

Sensitivity to Moisture and Oxygen

The organozinc reagent is highly sensitive to hydrolysis and oxidation. Industrial workflows employ glovebox techniques or Schlenk lines to maintain anhydrous and anaerobic conditions. Stabilizers such as 2,2,6,6-tetramethylpiperidine (TMP) are occasionally added to scavenge trace water.

Byproduct Formation

Side products like 4-trifluoromethyl-2,2′-bipyridine may form via homocoupling. This is mitigated by using excess zinc and controlling reaction stoichiometry. GC-MS analysis confirms the absence of such byproducts in the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethyl-2-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Organic Synthesis

4-Trifluoromethyl-2-pyridylzinc bromide is extensively used in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a nucleophile in various coupling reactions with electrophiles, including aryl halides and other functional groups.

  • Key Reactions :
    • Negishi Coupling : This reaction allows for the coupling of aryl halides with organozinc reagents, yielding complex organic molecules .
    • Suzuki-Miyaura Coupling : The compound's reactivity is beneficial in synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The ability to form carbon-carbon bonds makes this compound valuable in drug discovery and development. It is utilized in synthesizing new drug candidates by modifying existing molecules or creating novel structures.

  • Case Study : Research has shown that derivatives synthesized using this compound exhibit promising biological activities, including antimicrobial and anticancer properties .

Materials Science

In materials science, this compound is applied in developing advanced materials with specific properties. Its use in creating polymers and other materials is notable due to its ability to introduce functional groups that enhance material performance.

Mechanism of Action

The mechanism by which 4-trifluoromethyl-2-pyridylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The compound acts as a nucleophile, donating electrons to form new bonds with electrophiles. The presence of the trifluoromethyl group enhances the reactivity and stability of the organozinc compound, making it a powerful reagent in synthetic chemistry .

Comparison with Similar Compounds

The structural analogs of 4-trifluoromethyl-2-pyridylzinc bromide differ in substituent type (e.g., CF₃, F, Cl) and position on the pyridine ring. These variations significantly influence reactivity, selectivity, and stability in synthetic applications. Below is a detailed comparison based on Rieke Metals’ product catalog and general organometallic principles.

Structural Analogs from Rieke Metals

Product No. Compound Name Substituent(s) Position(s) Key Properties/Implications
2410 This compound CF₃ 4 High reactivity due to CF₃’s electron-withdrawing effect at the para position; ideal for coupling reactions requiring electron-deficient pyridines.
2411 6-Trifluoromethyl-2-pyridylzinc bromide CF₃ 6 CF₃ at the meta position introduces steric hindrance near the reactive site (2-position), potentially reducing coupling efficiency compared to 2410.
2412 3-Trifluoromethyl-2-pyridylzinc bromide CF₃ 3 CF₃ at the ortho position creates significant steric and electronic effects, possibly destabilizing the zinc reagent or altering regioselectivity.
2415 5-Chloro-3-fluoro-2-pyridylzinc bromide Cl, F 5, 3 Chloro and fluoro substituents increase electrophilicity but may complicate downstream functionalization (e.g., dehalogenation risks).
2414 6-Fluoro-3-pyridylzinc bromide F 6 Fluorine’s moderate electron-withdrawing effect balances reactivity and stability; useful for mild coupling conditions.
2417 3,5-Difluoro-2-pyridylzinc bromide F (two substituents) 3, 5 Synergistic electron-withdrawing effects enhance reactivity but may limit substrate compatibility due to increased steric bulk.

Key Comparative Analysis

Electronic Effects
  • Trifluoromethyl (CF₃) vs. Fluoro (F):
    The CF₃ group is a stronger electron-withdrawing group than F, making CF₃-substituted reagents (e.g., 2410, 2411, 2412) more reactive toward electrophilic partners. However, excessive electron deficiency can destabilize intermediates in certain reactions.
  • Substituent Position: 4-CF₃ (2410): The para position maximizes electronic effects without introducing steric hindrance near the reactive zinc center (2-position). 3-CF₃ (2412): Ortho-substitution creates steric clashes and destabilizes the zinc-carbon bond, requiring careful optimization in reactions .
Steric Considerations
  • Ortho-Substituted Reagents (e.g., 2412):
    The proximity of CF₃ to the zinc center increases steric bulk, which may hinder transmetallation or oxidative addition steps in cross-couplings.
  • Multi-Substituted Reagents (e.g., 2415, 2417): Additional substituents (Cl, F) introduce steric constraints but enable fine-tuning of electronic properties for specific substrates.

Biological Activity

4-Trifluoromethyl-2-pyridylzinc bromide is an organozinc compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique reactivity and potential biological applications. This article explores its biological activity, focusing on its mechanisms, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula : C₆H₄BrF₃N
  • Molecular Weight : 238.01 g/mol
  • Appearance : Typically a white to light yellow solid.

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

The biological activity of organozinc compounds like this compound is primarily attributed to their ability to participate in cross-coupling reactions, which are vital in the synthesis of complex organic molecules. The mechanisms include:

  • Electron Transfer : The zinc center can facilitate electron transfer reactions, which are critical in various biochemical pathways.
  • Coordination with Biological Targets : The nitrogen atom in the pyridine ring can coordinate with metal ions in biological systems, potentially influencing enzyme activity and metabolic pathways.

Applications in Drug Development

This compound has shown promise in the following areas:

  • Synthesis of Bioactive Compounds : It serves as a key reagent in the synthesis of pharmaceuticals, particularly those requiring the introduction of trifluoromethyl groups, which are known to enhance biological activity.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialExhibited significant activity against Aspergillus spp.
Cross-Coupling ReactionsHigh yields of bioactive compounds synthesized using this reagent.
Enzyme InhibitionShowed potential as an inhibitor for specific enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various fungal strains, including Aspergillus flavus and Fusarium oxysporum. The Minimum Inhibitory Concentration (MIC) was determined using a microdilution method, revealing effective inhibition at concentrations as low as 0.5 mg/mL. This suggests potential applications in antifungal drug development .

Case Study 2: Synthesis of Drug Candidates

In a synthetic application, researchers used this compound to facilitate the formation of complex heterocycles via palladium-catalyzed cross-coupling reactions. The resulting compounds were tested for biological activity, yielding several candidates with promising pharmacological profiles .

Q & A

Basic: What are the standard synthetic protocols for preparing 4-Trifluoromethyl-2-pyridylzinc bromide?

Answer:
The synthesis typically involves direct insertion of zinc metal into the corresponding bromopyridine precursor. A common method uses activated zinc (e.g., Rieke zinc) in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). The reaction is monitored via gas chromatography (GC) or NMR to confirm complete conversion. The final product is commercially available as a 0.5 M solution in THF, standardized for ease of use in subsequent reactions .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Key characterization methods include:

  • ¹H/¹³C NMR : To verify the absence of unreacted starting material and confirm zinc coordination.
  • Titration : Quantitative analysis using iodine or deuterated methanol to determine active zinc content.
  • GC-MS : To assess purity and detect volatile byproducts.
  • Inductively Coupled Plasma (ICP) : For precise measurement of zinc concentration.
    These methods ensure batch-to-batch consistency, critical for reproducibility in cross-coupling reactions .

Advanced: How does the trifluoromethyl group influence the reactivity of this compound in Negishi couplings?

Answer:
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating oxidative addition with palladium catalysts. However, steric hindrance at the 2-position may reduce coupling efficiency compared to non-substituted analogs. Optimization strategies include:

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos-Pd-G3 for bulky substrates.
  • Temperature Control : Reactions performed at 60–80°C improve yields.
  • Additives : Use of ZnCl₂ or LiCl to stabilize intermediates.
    Comparative studies with 3- or 4-trifluoromethyl analogs show positional effects on reaction kinetics and product distribution .

Advanced: How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this reagent?

Answer:
Discrepancies in yields often arise from:

  • Solvent Purity : Trace moisture in THF deactivates the organozinc reagent.
  • Catalyst Loading : Suboptimal Pd concentrations (0.5–2 mol% recommended).
  • Substrate Compatibility : Electron-deficient aryl halides react more efficiently.
    To address contradictions, systematically replicate conditions using standardized reagent batches and validate results via kinetic studies (e.g., in situ IR monitoring). Published data from Rieke Metals and peer-reviewed protocols provide reliable benchmarks .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Moisture Sensitivity : Store under inert gas (argon) at –20°C to prevent hydrolysis.
  • Ventilation : Use in a fume hood to avoid THF vapor exposure.
  • Personal Protective Equipment (PPE) : Gloves, goggles, and flame-resistant lab coats.
    Safety protocols align with organozinc reagent guidelines, emphasizing rigorous exclusion of air and moisture .

Advanced: What are the limitations of this compound in stereoselective synthesis?

Answer:
The reagent’s strong nucleophilicity and lack of chiral centers limit its utility in asymmetric catalysis. Challenges include:

  • Racemization : Observed in α-chiral substrates during coupling.
  • Side Reactions : Competitive protonolysis in protic solvents.
    Solutions involve using chiral auxiliaries or transitioning to enantiomerically pure zincates. Recent studies highlight improved stereocontrol with bidentate ligands like sparteine .

Basic: How does the stability of this compound compare to other pyridylzinc reagents?

Answer:
The trifluoromethyl group enhances thermal stability due to its electron-withdrawing nature, reducing decomposition rates compared to methyl or methoxy-substituted analogs. Shelf-life studies indicate >6 months stability at –20°C in THF, whereas non-fluorinated analogs degrade within 3 months under identical conditions .

Advanced: What computational methods support mechanistic studies of reactions involving this reagent?

Answer:

  • DFT Calculations : To model transition states in Pd-catalyzed couplings.
  • Molecular Docking : For predicting interactions in bioconjugation reactions.
  • Solvent Effect Simulations : COSMO-RS models to optimize reaction media.
    PubChem-derived molecular descriptors (e.g., SMILES, InChI) enable accurate electronic structure analysis .

Table 1: Key Physicochemical Properties

PropertyValueReference
Concentration0.5 M in THF
Molecular FormulaC₆H₄F₃NZnBr
Storage Temperature–20°C under argon
Typical Pd Catalyst Loading1–2 mol%

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